molecular formula C14H16FN3OS B5563938 2-(4-fluorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide

2-(4-fluorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B5563938
M. Wt: 293.36 g/mol
InChI Key: CIRWRJNJEONBIJ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide, also known as FITA, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of thiadiazole derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, antiviral, and anticancer effects.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. This compound has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key regulator of cell proliferation and survival. This compound has also been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins, leading to the activation of the apoptotic pathway.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of metastasis. This compound has also been shown to modulate the expression of various genes and proteins that are involved in the regulation of cell growth and survival.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-fluorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide is its potent cytotoxic activity against various cancer cell lines, which makes it a promising candidate for the development of anticancer drugs. This compound also exhibits good selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.

Future Directions

There are several future directions for the study of 2-(4-fluorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide. One direction is the development of novel analogs of this compound that exhibit improved solubility and pharmacokinetic properties. Another direction is the evaluation of the synergistic effects of this compound with other anticancer agents, such as chemotherapy drugs and targeted therapies. Furthermore, the mechanism of action of this compound needs to be further elucidated to identify potential targets for drug development. Overall, this compound has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.

Synthesis Methods

2-(4-fluorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemicals, including 4-fluoroaniline, isobutyryl chloride, and thiosemicarbazide. The final product is obtained through the condensation of 2-(4-fluorophenyl)-N-isobutyrylthiosemicarbazide with acetic anhydride in the presence of a catalyst. The synthesis of this compound has been optimized to yield a high purity product with good yield and reproducibility.

Scientific Research Applications

2-(4-fluorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis, which is a programmed cell death process that plays a critical role in the regulation of cell growth and survival. In addition, this compound has been found to inhibit the growth and metastasis of cancer cells in animal models.

properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3OS/c1-9(2)7-13-17-18-14(20-13)16-12(19)8-10-3-5-11(15)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRWRJNJEONBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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